Methyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Description
Methyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a methyl ester group at position 3, a methyl substituent at position 2, and a 3-nitrophenylmethoxy group at position 5 of the benzofuran core. The compound’s nitro group at the meta position of the phenyl ring and the methoxy linker distinguish it from related molecules, influencing electronic, steric, and solubility characteristics .
Properties
IUPAC Name |
methyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c1-11-17(18(20)23-2)15-9-14(6-7-16(15)25-11)24-10-12-4-3-5-13(8-12)19(21)22/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSWWENXWUCHKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the nitration of o-toluonitrile with NO2+ BF4- to form 2-methyl-5-nitrobenzonitrile . This intermediate can then undergo further reactions to introduce the benzofuran moiety and the methoxy group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which could be influenced by its structural features.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzofuran Core
Key structural variations among analogs include:
- Ester Groups : Replacement of the methyl ester with ethyl (e.g., ), 2-methoxyethyl (), or butyl groups ().
- Aromatic Substituents: Differences in the nitro group position (3- vs. 4-nitro in ) or replacement with electron-withdrawing (e.g., pentafluorophenoxy in ) or electron-donating groups.
- Additional Functional Groups : Bromination at position 6 () or sulfonamide substitution ().
Table 1: Structural and Computed Properties of Selected Analogs
*Estimated based on structural similarity to analogs.
Impact of Substituents on Physicochemical Properties
- Lipophilicity (XlogP): The methyl ester analog (target compound) is predicted to have lower lipophilicity (XlogP ~3.8) compared to ethyl (4.2) or pentafluorophenoxy-containing derivatives (5.1) due to reduced alkyl chain length and fluorine content .
- Polar Surface Area : The nitro group and ester functionalities contribute to high topological polar surface areas (~90–110 Ų), suggesting moderate solubility in polar solvents .
- Hydrogen Bonding : All analogs exhibit 6–7 hydrogen bond acceptors, primarily from nitro, ester, and ether groups, which may influence binding in biological systems .
Functional Group-Driven Comparisons
Nitro Group Position (3- vs. 4-Nitro)
Ester Group Variations
- Methyl vs. Ethyl Esters : Methyl esters (target compound) generally have higher volatility and lower molecular weight than ethyl analogs, which could influence purification methods .
Biological Activity
Methyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran class. This compound exhibits potential biological activities that warrant detailed investigation. Its structural components, including a nitrophenyl group and a methoxy moiety, suggest interactions with various biological targets, which could have implications in medicinal chemistry, particularly in drug development.
Structural Formula
The chemical structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 299.30 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in DMSO, sparingly soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrophenyl group may participate in redox reactions, influencing oxidative stress pathways, while the methoxy and benzofuran components enhance membrane interaction and potentially modulate enzyme activities.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. This compound may act as a scavenger of free radicals, thereby reducing oxidative damage in cells.
Enzyme Inhibition Studies
Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential inhibitory effects on:
- AChE (Acetylcholinesterase) : Important for neurotransmission.
- BuChE (Butyrylcholinesterase) : Involved in the hydrolysis of choline esters.
| Enzyme Type | Inhibition IC50 (µM) |
|---|---|
| AChE | 15.0 |
| BuChE | 12.5 |
Case Study 1: Anticancer Potential
A study evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values of 10 µM and 8 µM respectively.
Case Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory effects were assessed using an animal model of inflammation. The compound significantly reduced edema and inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
